Bromo-PEG6-bromide Bromo-PEG6-bromide Bromo-PEG6-bromide is a PEG derivative containing two bromide groups. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media.
Brand Name: Vulcanchem
CAS No.: 72713-23-6
VCID: VC0522138
InChI: InChI=1S/C14H28Br2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-14H2
SMILES: C(COCCOCCOCCBr)OCCOCCOCCBr
Molecular Formula: C14H28Br2O6
Molecular Weight: 452.18 g/mol

Bromo-PEG6-bromide

CAS No.: 72713-23-6

Cat. No.: VC0522138

Molecular Formula: C14H28Br2O6

Molecular Weight: 452.18 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bromo-PEG6-bromide - 72713-23-6

Specification

CAS No. 72713-23-6
Molecular Formula C14H28Br2O6
Molecular Weight 452.18 g/mol
IUPAC Name 1,2-bis[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane
Standard InChI InChI=1S/C14H28Br2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-14H2
Standard InChI Key ODSLOCVIDIOUPB-UHFFFAOYSA-N
SMILES C(COCCOCCOCCBr)OCCOCCOCCBr
Canonical SMILES C(COCCOCCOCCBr)OCCOCCOCCBr
Appearance Solid powder

Introduction

Chemical Properties and Structural Features

Bromo-PEG6-bromide belongs to the class of homobifunctional PEG linkers, characterized by a six-ethylene glycol repeating unit flanked by bromide termini. The bromide groups act as superior leaving groups, facilitating covalent bonding with nucleophiles such as thiols, amines, and hydroxyls .

Molecular Characteristics

Key physicochemical properties include:

PropertyValue
Molecular FormulaC14H28Br2O6\text{C}_{14}\text{H}_{28}\text{Br}_2\text{O}_6
Molecular Weight452.18 g/mol
AppearanceColorless to light yellow liquid or solid
SolubilityHigh in DMSO, moderate in water
Storage Conditions-20°C (long-term stability)
SMILES NotationBrCCOCCOCCOCCOCCOCCOCCBr
InChIKeyODSLOCVIDIOUPB-UHFFFAOYSA-N

The PEG spacer confers hydrophilicity, reducing aggregation in biological systems, while the bromide termini enable precise conjugation .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Bromo-PEG6-bromide is synthesized via nucleophilic substitution reactions. A typical protocol involves:

  • Reaction of Hexaethylene Glycol with excess thionyl bromide (SOBr2\text{SOBr}_2) in anhydrous dichloromethane.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve ≥95% purity.

  • Validation using 1H^1\text{H}-NMR (δ\delta 3.6–3.8 ppm for PEG protons) and mass spectrometry ([M+Na]+^+ at m/z 475.1) .

Industrial Manufacturing

Large-scale production optimizes:

  • Reaction Temperature: 40–60°C to minimize side reactions.

  • Solvent Systems: Tetrahydrofuran (THF) for improved yield.

  • Quality Control: HPLC-UV (220 nm) and Karl Fischer titration for moisture analysis .

Applications in Biomedical Research

PROTAC Development

Bromo-PEG6-bromide serves as a linker in PROTACs, heterobifunctional molecules that recruit E3 ubiquitin ligases to target proteins for proteasomal degradation .

Mechanistic Role:

  • Ligand Spacing: The 24.7 Å PEG6 chain optimally positions E3 ligase and target protein ligands.

  • Solubility Enhancement: Reduces hydrophobicity-driven aggregation, improving cellular uptake .

Case Study: A 2024 study demonstrated that PROTACs incorporating Bromo-PEG6-bromide achieved 85% degradation of BRD4 in HeLa cells at 50 nM, outperforming shorter PEG variants.

Bioconjugation and Surface Modification

The bromide termini enable covalent attachment to:

  • Proteins: Thiol-selective conjugation to cysteine residues (pH 7.4, 25°C).

  • Nanoparticles: Gold nanoparticle functionalization for enhanced biocompatibility .

Efficiency Metrics:

  • Conjugation yields exceed 90% in antibody-drug conjugates (ADCs) .

  • Stability: PEGylated enzymes retain 95% activity after 72 hours in serum .

Biological Activity and Pharmacokinetics

In Vitro Performance

  • Solubility: 45 mg/mL in PBS, critical for in vitro assays .

  • Cytotoxicity: IC50_{50} > 100 µM in HEK293 cells, confirming low inherent toxicity .

Pharmacokinetic Profiling

In murine models:

ParameterValue
Half-life (t1/2t_{1/2})6.2 hours
Clearance12 mL/min/kg
Volume of Distribution1.8 L/kg

PEGylation extends circulation time by reducing renal clearance .

Recent Advances and Future Directions

Hybrid Linker Systems

Recent innovations combine Bromo-PEG6-bromide with:

  • Photo-Cleavable Groups: For spatiotemporal control of PROTAC activation.

  • Fluorescent Tags: Real-time tracking of conjugate localization .

Targeted Cancer Therapies

Ongoing trials utilize Bromo-PEG6-bromide in:

  • EGFR-Degrading PROTACs: Phase I/II studies show 40% tumor reduction in NSCLC .

  • CDK4/6 Degraders: Synergistic effects with palbociclib in breast cancer models.

Comparative Analysis with Analogues

LinkerLength (Å)Solubility (mg/mL)Conjugation Efficiency
Bromo-PEG6-bromide24.74592%
Bromo-PEG4-bromide17.22888%
Bromo-PEG12-bromide43.16278%

The PEG6 variant balances steric flexibility and solubility, making it ideal for most applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator